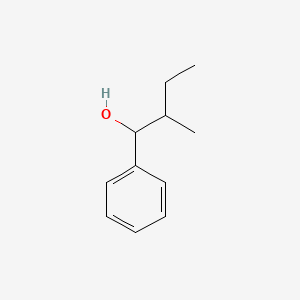
2-Methyl-1-phenyl-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenyl-1-butanol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.2441 g/mol . It is a secondary alcohol with a phenyl group attached to the butanol chain, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenyl-1-butanol can be synthesized through the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 2-methylbutanal) under anhydrous conditions . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting bromobenzene with magnesium in dry ether.
- Addition of the Grignard reagent to 2-methylbutanal to form the alcohol.
- Acidic workup to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-phenyl-1-butanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products:
Oxidation: 2-Methyl-1-phenyl-1-butanone.
Reduction: this compound.
Substitution: 2-Methyl-1-phenyl-1-butyl chloride.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenyl-1-butanol has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenyl-1-butanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity . The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparación Con Compuestos Similares
2-Methyl-1-butanol: A primary alcohol with similar structural features but lacks the phenyl group.
2-Phenyl-2-butanol: A tertiary alcohol with a phenyl group, differing in the position of the hydroxyl group.
1-Phenyl-1-butanol: A secondary alcohol with the phenyl group attached to the first carbon.
Uniqueness: 2-Methyl-1-phenyl-1-butanol is unique due to its specific structural arrangement, combining a secondary alcohol with a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
3968-86-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3 |
Clave InChI |
XYYQWQIEEXLXDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
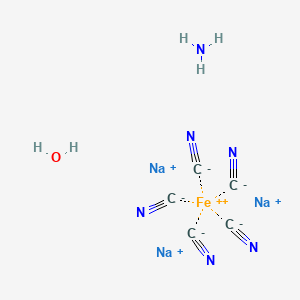
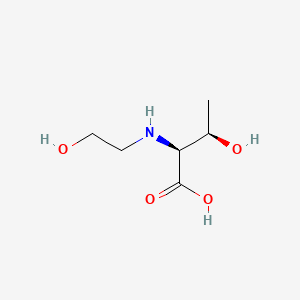
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
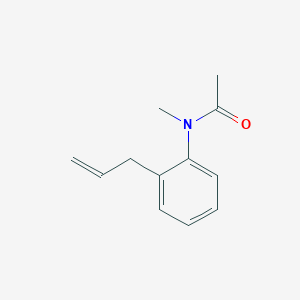
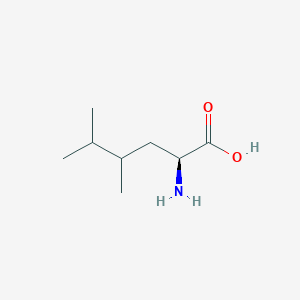
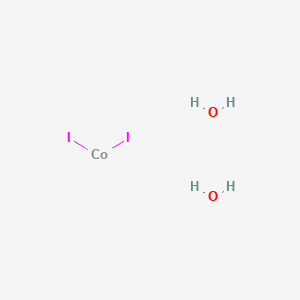
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
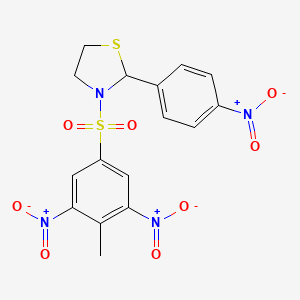
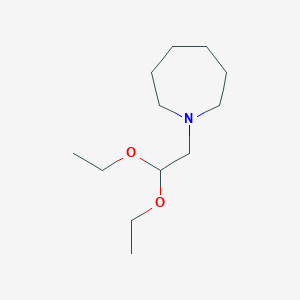
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
